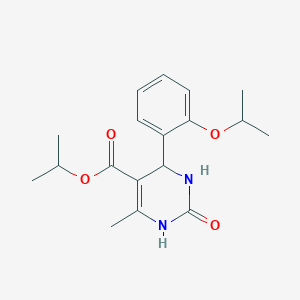![molecular formula C15H10ClF4NO2 B4941570 2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4941570.png)
2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound belongs to the class of amides and is commonly referred to as CFTR inhibitor.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide involves the inhibition of the CFTR channel. The CFTR channel is responsible for the transport of chloride ions across the cell membrane. In CF patients, the CFTR channel is defective, leading to the accumulation of thick mucus in the lungs and digestive tract. CFTR inhibitor such as 2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide binds to the CFTR channel, leading to increased chloride ion transport and improved respiratory and digestive function.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can increase the activity of the CFTR channel in cell lines derived from CF patients. In vivo studies have shown that the compound can improve respiratory and digestive function in animal models of CF. The compound has also been shown to have anti-inflammatory and anti-fibrotic effects in the lungs of CF patients.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide in lab experiments is its specificity for the CFTR channel. The compound has been shown to selectively inhibit the CFTR channel without affecting other ion channels. This makes it a useful tool for studying the role of the CFTR channel in CF and other diseases. However, one of the limitations of using the compound in lab experiments is its low solubility in water. This can make it difficult to administer the compound to cells or animals in a controlled manner.
Future Directions
There are several future directions for the research on 2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide. One direction is to further investigate the anti-inflammatory and anti-fibrotic effects of the compound in the lungs of CF patients. Another direction is to explore the potential applications of the compound in the treatment of other diseases that involve ion channel dysfunction. Additionally, there is a need to develop more efficient synthesis methods for the compound to improve its solubility and bioavailability. Finally, there is a need for more in-depth studies to determine the long-term safety and efficacy of the compound in CF patients.
Synthesis Methods
The synthesis of 2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide involves the reaction of 2-fluoro-5-(trifluoromethyl)aniline with 4-chlorophenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain the desired compound.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential applications in the development of new drugs for the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. The disease is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes for a chloride ion channel. CFTR inhibitor such as 2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide has been shown to increase the activity of the CFTR channel, leading to improved respiratory and digestive function in CF patients.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF4NO2/c16-10-2-4-11(5-3-10)23-8-14(22)21-13-7-9(15(18,19)20)1-6-12(13)17/h1-7H,8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUYDXOABNURSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl 2-[6-methyl-3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl] 1,2-pyrrolidinedicarboxylate](/img/structure/B4941490.png)

![1-(9H-fluoren-2-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]ethanone](/img/structure/B4941498.png)
![N-(2-nitrophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4941511.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4941522.png)
![N,N-diethyl-2-(1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4941523.png)
![1-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-methoxyphenoxy)piperidine](/img/structure/B4941535.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4941544.png)
![3-[2-(4-hydroxy-3-iodophenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B4941552.png)
![2-(4-fluorophenyl)-5-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B4941561.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4941581.png)
![ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4941587.png)
![ethyl {2-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetate](/img/structure/B4941590.png)